(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected
Overview
Description
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The N-CBZ protection refers to the benzyloxycarbonyl group, which is used to protect the amine functionality during chemical synthesis. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions, where benzyl halides react with the pyrrolidine ring.
N-CBZ Protection: The N-CBZ protection is achieved by reacting the amine group with benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions. This step ensures the amine group is protected during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the CBZ protecting group, revealing the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for CBZ deprotection.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce the free amine.
Scientific Research Applications
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, involves its role as a protected intermediate in chemical synthesis. The CBZ group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-Boc protected: Uses tert-butoxycarbonyl (Boc) as the protecting group.
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-Fmoc protected: Uses 9-fluorenylmethoxycarbonyl (Fmoc) as the protecting group.
Uniqueness
The uniqueness of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, lies in the stability and ease of removal of the CBZ protecting group. Unlike Boc and Fmoc groups, CBZ can be removed under mild hydrogenation conditions, making it suitable for sensitive synthetic processes.
Properties
IUPAC Name |
(2S)-4-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)18-12-17(11-15-7-3-1-4-8-15)13-21(18)20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,23)/t17?,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJYRKKMDHAISI-ZVAWYAOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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